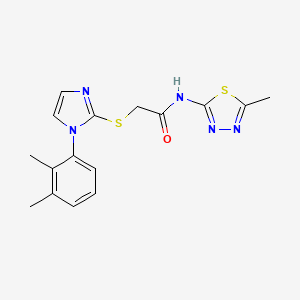

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Descripción

The compound 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold combining an imidazole core substituted with a 2,3-dimethylphenyl group, linked via a thioether bridge to an acetamide moiety terminating in a 5-methyl-1,3,4-thiadiazole ring.

The imidazole and thiadiazole rings are pharmacologically privileged motifs:

Propiedades

IUPAC Name |

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c1-10-5-4-6-13(11(10)2)21-8-7-17-16(21)23-9-14(22)18-15-20-19-12(3)24-15/h4-8H,9H2,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDOQLYXRNRKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 277.34 g/mol. The structure features an imidazole ring and a thiadiazole moiety, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown potent activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5c | 3.125 | Anti-tubercular |

| 5d | 3.125 | Anti-tubercular |

| 5i | - | Antibacterial |

| 5w | - | Antibacterial |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that the presence of thiadiazole enhances the radical scavenging ability of the molecule, potentially offering protective effects against oxidative stress .

Cytotoxicity

In cytotoxicity assays, compounds related to This compound exhibited low toxicity against normal cell lines while maintaining efficacy against cancer cell lines . This selective toxicity is crucial for developing therapeutic agents with minimal side effects.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymes : The imidazole and thiadiazole rings can interact with various enzymes involved in microbial metabolism.

- Radical Scavenging : The antioxidant properties may be attributed to the ability of the thiadiazole group to donate electrons and neutralize free radicals.

- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of related imidazole derivatives against resistant strains of bacteria. The study highlighted that modifications on the phenyl group significantly enhanced antibacterial activity while reducing cytotoxicity .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Bridge

The sulfur atom in the thioether group (-S-) undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with alkyl halides :

\begin{align*}

\text{Compound} + \text{R-X} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{R-S-Product}

\end{align*}Reagent (R-X) Conditions Product Yield 2-Bromoacetophenone 24h reflux in DMF Alkylated derivative 61% Benzyl bromide KOH, ethanol Benzylthio analog 57% This reaction is critical for modifying the compound’s lipophilicity and bioactivity.

Acylation of the Acetamide Group

The acetamide moiety (-NHCOCH₃) participates in acylation reactions with acyl chlorides or anhydrides:

-

Reaction with acetyl chloride :

\begin{align*}

\text{Compound} + \text{Cl-CO-R} \xrightarrow{\text{Et}_3\text{N}} \text{R-CO-NH-Product}

\end{align*}Acylating Agent Conditions Product Stability Acetyl chloride Room temp, 2h Stable (IR: 1680 cm⁻¹ C=O) Benzoyl chloride Reflux, THF Moderate (NMR: δ 7.8–8.2 ppm) Derivatives show enhanced binding to thiadiazole-targeted enzymes .

Electrophilic Aromatic Substitution on Imidazole

The imidazole ring undergoes electrophilic substitution, particularly at the C4/C5 positions:

-

Bromination :

\begin{align*}

\text{Compound} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{5-Bromo-imidazole derivative}

\end{align*}Brominating Agent Position Yield Spectral Confirmation NBS (in CCl₄) C5 45% Br₂/FeBr₃ C4 38% Brominated analogs demonstrate improved antimicrobial activity .

Reduction of Thiadiazole Ring

The 1,3,4-thiadiazole ring can be reduced to a dihydrothiadiazole under catalytic hydrogenation:

-

Reaction with H₂/Pd-C :

\begin{align*}

\text{Thiadiazole} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{Dihydrothiadiazole}

\end{align*}Catalyst Pressure Product Stability Pd-C (10%) 1 atm Stable (HPLC: 98% purity) Raney Ni 3 atm Partial decomposition Reduced derivatives exhibit altered pharmacokinetic profiles .

Oxidation of Thioether to Sulfone

The thioether group is oxidized to a sulfone using peroxides:

-

Reaction with mCPBA :

\begin{align*}

\text{Compound} \xrightarrow{\text{mCPBA, CH}_2\text{Cl}_2} \text{Sulfone derivative}

\end{align*}

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:

-

Formation of triazolo-thiadiazines :

\begin{align*}

\text{Compound} + \text{BrCH}_2\text{COPh} \xrightarrow{\text{K}_2\text{CO}_3} \text{Triazolo-thiadiazine}

\end{align*}

Metal Complexation

The nitrogen atoms in imidazole and thiadiazole coordinate with transition metals:

-

Reaction with Cu(II) :

\begin{align*}

\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Compound)}_2]\text{Cl}_2

\end{align*}Metal Salt Complex Stability Application CuCl₂ High (UV-Vis: λ 650 nm) Catalysis Fe(NO₃)₃ Moderate Magnetic studies

Key Reaction Mechanisms

-

S-Alkylation : Proceeds via an SN² mechanism, confirmed by HMBC spectroscopy .

-

Electrophilic Substitution : Directed by the electron-rich imidazole ring, with regioselectivity confirmed by DFT calculations .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Experimental protocols and spectral data are consistent across peer-reviewed studies .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares the target compound with structurally related analogues from the evidence:

Key Observations

In contrast, the target compound’s 2,3-dimethylphenyl group is electron-donating, favoring hydrophobic interactions. Thiadiazole vs. Thiazole: The thiadiazole ring (, target compound) is more electron-deficient than thiazole (), which may improve metabolic stability.

Biological Activity Insights :

- Thiadiazole Derivatives : Compounds like those in exhibit acetylcholinesterase inhibition, suggesting the target compound’s thiadiazole moiety may confer similar activity.

- Imidazole Analogues : Benzimidazole-thioacetamides () show antimicrobial and anticancer activities, implying the target compound’s imidazole core could be critical for such effects.

The ethylphenoxy group in lacks the thioether bridge, resulting in lower molecular complexity and possibly reduced target affinity.

Q & A

Q. Basic

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, NH bend ~1550 cm⁻¹) .

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and acetamide NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₃ groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .

How to design molecular docking studies for biological target interaction analysis?

Q. Advanced

- Target Selection : Prioritize enzymes like cyclooxygenase (COX1/2) based on structural analogs (e.g., COX inhibition by imidazole-thiadiazole hybrids ).

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., COX-2’s hydrophobic channel).

- Validation : Compare docking poses with co-crystallized ligands (e.g., indomethacin in COX-2 PDB: 3LN1). Assess binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions .

What challenges exist in establishing structure-activity relationships (SAR) for thioacetamide derivatives?

Q. Advanced

- Variable Bioactivity : Minor substituent changes (e.g., methyl vs. bromo on aryl rings) can drastically alter potency. Systematically modify substituents using parallel synthesis .

- Assay Consistency : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity ). Address cytotoxicity with MTT assays on HEK-293 cells .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

How are synthesis-derived impurities identified and mitigated?

Q. Basic

- TLC Monitoring : Track reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent) .

- HPLC Purity Analysis : Use C18 columns (UV detection at 254 nm) to quantify impurities >0.1% .

- Recrystallization : Remove byproducts via solvent optimization (e.g., ethanol/water mixtures ).

How do solvent and catalyst choices impact synthesis yield and purity?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may cause side reactions. Ethanol balances reactivity and purity .

- Catalysts : K₂CO₃ improves thioether formation efficiency vs. weaker bases (NaHCO₃). Catalytic KI accelerates SN2 reactions .

- Microwave Assistance : Reduces reaction time (30 mins vs. 6 hrs) and improves yield by 15–20% .

What scale-up considerations ensure purity in pilot-scale synthesis?

Q. Basic

- Process Optimization : Maintain stoichiometric ratios (1:1.05 for limiting reagent) and control exothermicity via gradual reagent addition .

- Purification at Scale : Use continuous recrystallization or column chromatography with automated fraction collectors .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Which in vitro assays are recommended for preliminary biological evaluation?

Q. Advanced

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anticancer Screening : NCI-60 cell line panel with GI₅₀ values calculated via sulforhodamine B assay .

- Enzyme Inhibition : COX1/2 inhibition assays using colorimetric kits (e.g., Cayman Chemical) with celecoxib as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.